molecular formula C6H4I2O B1640560 2,6-Diiodophenol CAS No. 28177-54-0

2,6-Diiodophenol

Cat. No. B1640560
CAS RN: 28177-54-0
M. Wt: 345.9 g/mol
InChI Key: VMGBDTCTVUUNAO-UHFFFAOYSA-N
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Description

2,6-Diiodophenol is a chemical compound with the molecular formula C6H4I2O . It has an average mass of 345.904 Da and a monoisotopic mass of 345.835144 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with two iodine atoms attached at the 2nd and 6th positions . The compound has a density of 2.6±0.1 g/cm³ .


Physical And Chemical Properties Analysis

This compound has a boiling point of 222.0±20.0 °C at 760 mmHg and a vapor pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.7±3.0 kJ/mol, and the flash point is 88.1±21.8 °C . The index of refraction is 1.753, and the molar refractivity is 53.9±0.3 cm³ . The compound has one hydrogen bond acceptor, one hydrogen bond donor, and no freely rotating bonds .

Scientific Research Applications

Isolation in Marine Species

  • Marine Biology Application : 2,6-Dibromophenol, a compound similar to 2,6-Diiodophenol, was isolated from the marine enteropneust Balanoglossus biminiensis. It contributes to the "iodoform-like" odor of these animals and is present in significant quantities, indicating its potential role in marine biological processes (Ashworth & Cormier, 1967).

Electronic Properties in Materials Science

  • Materials Science : The electronic properties of 2,6-diiododithieno[3,2-b:2',3'-d] thiophene, a molecule structurally related to this compound, were investigated. This research is crucial for understanding the material's behavior in electronic applications, suggesting its use in electronic devices (Sánchez-Carrera et al., 2010).

Chemical Synthesis and Reactivity

  • Chemical Synthesis : this compound derivatives have been studied for their unique non-radical ortho-ortho phenolic coupling properties. This reactivity is significant in the field of synthetic chemistry, offering pathways to synthesize complex organic compounds (Bell et al., 1997).

Plant Growth Regulation

  • Agricultural Chemistry : Compounds like 2,6-dichlorophenol and this compound have shown activity in promoting cell elongation in plants. This suggests their potential as growth-regulating compounds in agriculture (Wain & Harper, 1967).

Supramolecular Chemistry

  • Supramolecular Structures : Studies on compounds such as 2,6-diiodo-4-nitrophenol revealed interactions like hydrogen bonds and pi-pi-stacking interactions. These findings are essential in the context of supramolecular chemistry, which deals with the self-assembly of molecules (Garden et al., 2002).

properties

IUPAC Name

2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGBDTCTVUUNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28177-54-0
Record name 2,6-diiodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the insecticidal properties of 2,6-Diiodophenol?

A1: Research suggests that this compound and its derivative, 4-chloro-2,6-diiodophenol, demonstrate larvicidal activity against Aedes aegypti mosquitos. [] While less toxic than the organophosphate insecticide Temephos®, both compounds effectively controlled Aedes aegypti larvae, highlighting their potential as environmentally safer alternatives. []

Q2: How does the structure of this compound impact its interaction with biological targets?

A2: A study investigated the binding affinity of a macrocyclic bis-Pt(II) metallohost towards various iodinated aromatic compounds, including this compound. [] The metallohost exhibited exceptionally high affinity for this compound, attributed to "side-on" iodine⋅⋅⋅aromatic-plane interactions and π-π stacking. [] This specific interaction highlights how the structural features of this compound contribute to its strong binding affinity with specific targets.

Q3: What are the applications of this compound in material science?

A3: this compound serves as a precursor for synthesizing X-ray shielding materials. [, , ] By incorporating this compound into the polymer backbone, researchers created radiopaque polyurethane elastomers. [, ] These materials exhibit desirable properties like flexibility and rubbery texture, making them suitable for applications requiring X-ray shielding, such as medical imaging equipment and protective gear in nuclear facilities. [, , ]

Q4: How can this compound be synthesized?

A4: A patented process describes the efficient iodination of phenol derivatives to produce 2-iodophenol or this compound derivatives. [] The method involves reacting a phenol derivative with molecular iodine in the presence of pyridine and an oxidizing agent, such as hydrogen peroxide or iodic acid. [] This process eliminates the need for iodine recovery, making it cost-effective and yielding high-quality products. []

Q5: Are there any concerns regarding the toxicity of this compound?

A5: While this compound shows promise in various applications, evaluating its potential toxicity is crucial. One study investigated the toxicity of this compound and its derivative, 4-chloro-2,6-diiodophenol, on Aedes aegypti larvae and Artemia salina. [] While effective as larvicides, understanding their broader toxicological impact on non-target organisms and the environment is essential for responsible application. []

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